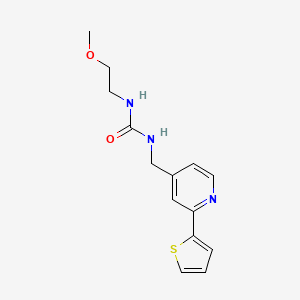

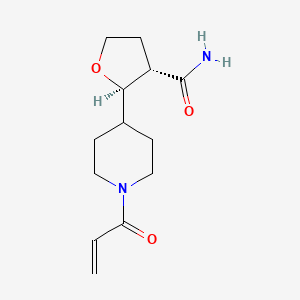

![molecular formula C12H21NO3 B2373415 Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate CAS No. 2445785-31-7](/img/structure/B2373415.png)

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate is a chemical compound with the molecular formula C12H21NO3 . It is used for laboratory research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8-9,14H,4-7H2,1-3H3, (H,13,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.3 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Synthesis and Cytotoxic Activity

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate is used in the synthesis of various compounds with significant applications. For example, it is an intermediate in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, which is important for producing natural products like jaspine B. Jaspine B, isolated from various sponges, exhibits cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

Pharmaceutical Intermediates

It also plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are essential in pharmaceutical research. The crystal structure of this compound validates its application in synthesizing these important analogues (Ober et al., 2004).

Photocatalyzed Synthesis

In another study, this compound is used in a photoredox-catalyzed amination process. This process is key in assembling a range of 3-aminochromones under mild conditions, which is significant in organic chemistry (Wang et al., 2022).

Chemical Transformations and Synthesis

Additionally, it is utilized in various chemical transformations, demonstrating its versatility as a building block in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from this compound, have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard et al., 2005).

Organic Process Development

The compound has also been integral in developing efficient, scalable routes for synthesizing enantiomerically pure intermediates, crucial for large-scale pharmaceutical production (Maton et al., 2010).

Safety and Hazards

The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include wearing protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water for several minutes .

特性

IUPAC Name |

tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLDCHVHNKSLRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1O)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

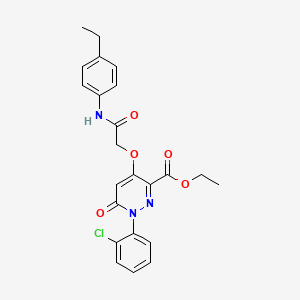

![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)

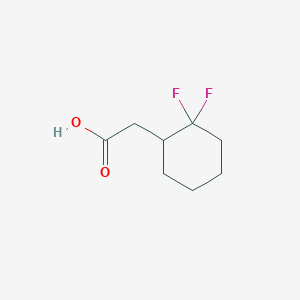

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)

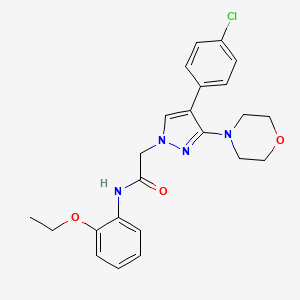

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)

![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)

![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)

![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)